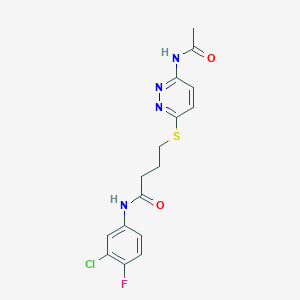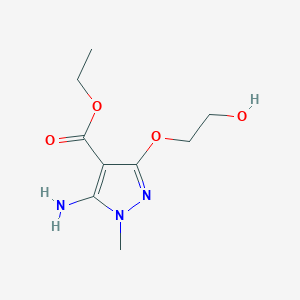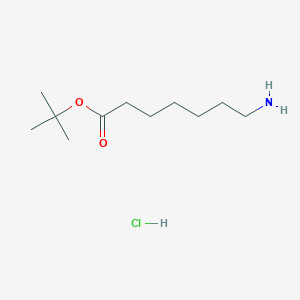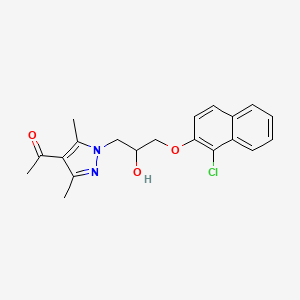
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine
Descripción general
Descripción
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine (CPTA) is a chemical compound that has gained attention due to its potential applications in scientific research. It belongs to the class of triazine derivatives and has been studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Triazine-based Heterocyclic Compounds
The triazine scaffold is recognized for its extensive biological and pharmacological potential. It has been explored for developing molecules aimed at treating various pathological conditions like inflammation, cancer, infections, etc. The fusion of triazine with other heterocyclic rings such as imidazoles and pyrroles has yielded several bicyclic compounds with biological actions. This wide spectrum of activities, along with the development of commercial drugs containing triazines, has escalated chemists' interest in this moiety. Recent studies have focused on structural variations amongst triazine derivatives, showcasing their antimicrobial, anticancer, and other bioactivities. This review aims to summarize these reports, providing insights into the biological potential of triazine and its analogs, thereby aiding the synthesis and design of new treatment molecules (Dubey, Pathak, Chauhan, & Ali, 2022).
Recyclable Copper Catalyst Systems
Recent advancements have been made in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, involving aromatic, heterocyclic, and aliphatic amines as coupling partners. These protocols are critical for the development of commercially viable catalyst systems. The review highlights the importance of catalyst optimization, detailing the effect of additives, solvents, temperature, base, the nature of aryl halides on reactivity, and the recycle studies of the heterogeneous catalysts. This comprehensive information is vital for new researchers in the field, offering valuable insights into the title chemistry (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Applications in Agriculture and Medicine
The review of amino-1,2,4-triazoles highlights their significant role as a basic raw material in the fine organic synthesis industry. These compounds have been utilized for a long time in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The review provides detailed insights into the production and use of various agricultural and medical products based on these substances. It also delves into the less known applications of amino-1,2,4-triazoles in producing analytical reagents, flotation reagents, and products used in biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Biological Significance of Triazines
Triazines are highlighted for their biological significance, showcasing a wide spectrum of biological activities in various models. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal effects. The review emphasizes the potential of the triazine nucleus as a core moiety for researchers aiming to develop future drugs (Verma, Sinha, & Bansal, 2019).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-10-5-1-2-6-11(10)17-12-15-9-16-13(18-12)19-7-3-4-8-19/h1-9H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHYTNFJMHVUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=N2)N3C=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)
![3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2391828.png)


![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2391833.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)

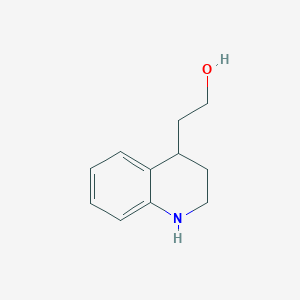
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
